molecular formula C10H6FNO3 B2403265 1-Acetyl-5-fluoroindole-2,3-dione CAS No. 715-88-8

1-Acetyl-5-fluoroindole-2,3-dione

Cat. No.: B2403265
CAS No.: 715-88-8
M. Wt: 207.16
InChI Key: KHUUKCCKZAARAY-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoro-1H-indole-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom in the compound enhances its biological activity and stability.

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.

    Industrial Production Methods: Industrial synthesis often involves multi-step processes with high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidized Products: Various oxidized derivatives of the compound.

    Reduced Products: Different reduced forms of the compound.

    Substituted Products: Compounds with different functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-fluoroindole-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

    5-Fluoroindole-2,3-dione: Another fluorinated indole derivative with similar biological activities.

    1-Acetylindole-2,3-dione: Lacks the fluorine atom but has similar structural features.

Uniqueness: 1-Acetyl-5-fluoro-1H-indole-2,3-dione is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-acetyl-5-fluoroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUUKCCKZAARAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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